molecular formula C8H6ClNO B8517617 2-Chloro-4-hydroxy-3-methylbenzonitrile

2-Chloro-4-hydroxy-3-methylbenzonitrile

Cat. No.: B8517617
M. Wt: 167.59 g/mol
InChI Key: MVUBHDWGPQPCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-hydroxy-3-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-4-hydroxy-3-methylbenzonitrile

InChI

InChI=1S/C8H6ClNO/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3,11H,1H3

InChI Key

MVUBHDWGPQPCFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)O

Origin of Product

United States

Contextualizing Substituted Benzonitriles in Modern Organic Chemistry

Substituted benzonitriles are a class of aromatic compounds characterized by a benzene (B151609) ring bearing a nitrile (-C≡N) group and at least one other substituent. atamankimya.com The nitrile group is a versatile functional group in organic synthesis, participating in a wide array of chemical transformations. Historically, benzonitrile (B105546) itself was first synthesized in 1844 through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org This discovery laid the groundwork for the entire class of nitrile compounds. wikipedia.org

In modern organic chemistry, benzonitriles are highly valued as key intermediates and building blocks. atamankimya.com Their utility stems from the nitrile group's ability to be converted into other functional groups, such as amines, amides, carboxylic acids, and ketones. This versatility makes them indispensable in the synthesis of complex molecules. google.comgoogle.com Consequently, substituted benzonitriles are integral to the production of pharmaceuticals, dyes, agrochemicals, and specialty resins. atamankimya.comresearchgate.net The development of efficient synthetic routes to aryl nitriles, such as through the cyanation of aryl halides or direct C-H bond cyanation, remains an active area of research, reflecting their importance. researchgate.netrsc.orgresearchgate.net

The Unique Structural Features of 2 Chloro 4 Hydroxy 3 Methylbenzonitrile for Academic Inquiry

2-Chloro-4-hydroxy-3-methylbenzonitrile (CAS No. 3336-16-1) is a polysubstituted benzonitrile (B105546) that presents a unique combination of functional groups, making it a valuable tool for academic and industrial research. nbinno.com Its structure features a chlorine atom, a hydroxyl group, and a methyl group positioned specifically around the benzene (B151609) ring, which imparts distinct chemical properties and reactivity.

The strategic placement of these substituents creates a molecule with multiple reactive sites, allowing for selective chemical modifications. nbinno.com The hydroxyl group can be alkylated or acylated, the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, and the aromatic ring itself can undergo further electrophilic substitution. This multi-functional nature makes it an important intermediate for creating diverse molecular scaffolds. nbinno.com For instance, it serves as a key precursor in the synthesis of 6-aminophenanthridines through Suzuki-Miyaura coupling reactions, a fundamental carbon-carbon bond-forming reaction in modern synthesis. nbinno.com It is also instrumental in preparing other complex intermediates like 5-bromo-2-chloro-4-hydroxybenzonitrile. nbinno.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 3336-16-1
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance Solid
Primary Use Intermediate in advanced organic synthesis

Note: Physical properties such as melting point and boiling point are not consistently reported across publicly available research sources.

Overview of Research Trajectories for Aryl Nitrile Derivatives

The field of aryl nitrile chemistry is characterized by several dynamic research trajectories aimed at both the synthesis of new derivatives and the expansion of their applications. One major focus is the development of novel and more efficient catalytic methods for their synthesis. researchgate.net This includes advancements in transition-metal-catalyzed cyanations that offer milder reaction conditions and broader substrate scopes. researchgate.net Researchers are actively exploring methods like aerobic oxidative cleavage and direct C-H functionalization to produce aryl nitriles from readily available starting materials. researchgate.netresearchgate.net

Another significant research direction involves the incorporation of aryl nitriles into functional materials. For example, specific fluorinated benzonitrile (B105546) derivatives are used to synthesize emitters with thermally activated delayed fluorescence (TADF) characteristics for use in high-efficiency Organic Light-Emitting Diode (OLED) displays. ossila.com The electronic properties of the nitrile group, when combined with other substituents, can be fine-tuned to achieve desired photophysical behaviors.

In medicinal chemistry, aryl nitriles are crucial building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs). google.comgoogle.comossila.com The nitrile moiety is present in or used as an intermediate for a wide range of therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-diabetic properties. google.comossila.comresearchgate.net Research continues to explore how the unique electronic and steric properties of substituted benzonitriles can be leveraged to design next-generation therapeutics.

An in-depth examination of the synthetic routes toward 2-Chloro-4-hydroxy-3-methylbenzonitrile reveals a variety of strategic chemical preparations. The methodologies employed focus on the construction of the core benzonitrile structure and the specific placement of its chloro, hydroxyl, and methyl substituents.

Computational Chemistry and Quantum Chemical Investigations of 2 Chloro 4 Hydroxy 3 Methylbenzonitrile

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely employed computational method for investigating the geometric and electronic characteristics of molecules. Its balance of accuracy and computational cost makes it suitable for studying substituted benzonitriles.

Selection of Functionals and Basis Sets for Accurate Predictions

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For substituted aromatic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice that often yields results in good agreement with experimental data. nih.govnih.gov

The selection of the basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(d,p), are commonly used for these types of molecules. nih.govnih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. For even more precise calculations, correlation-consistent basis sets like cc-pVDZ can be employed. The combination of the B3LYP functional with a 6-311++G(d,p) basis set is generally considered to provide a reliable level of theory for predicting the properties of substituted benzonitriles. nih.govanalis.com.my

FunctionalBasis SetCommon Applications
B3LYP6-311G(d,p)Geometry optimization, vibrational frequencies
B3LYP6-311++G(d,p)More accurate electronic properties, systems with diffuse electrons
M06-2X6-311++G(2d,p)Systems with non-covalent interactions, conformational analysis
cc-pVDZB3LYPHigher accuracy calculations, though more computationally expensive

Conformational Analysis and Potential Energy Surface Mapping

The presence of the hydroxyl (-OH) and methyl (-CH3) groups, which can rotate around their single bonds to the benzene (B151609) ring, introduces conformational flexibility to 2-Chloro-4-hydroxy-3-methylbenzonitrile. A conformational analysis is essential to identify the most stable three-dimensional arrangement of the atoms.

This is typically achieved by performing a potential energy surface (PES) scan. ufms.br In this procedure, the dihedral angles of the rotating groups (e.g., the C-C-O-H dihedral angle of the hydroxyl group and the C-C-C-H dihedral angle of the methyl group) are systematically varied. For each incremental change in the dihedral angle, a geometry optimization is carried out to calculate the corresponding energy. Plotting the energy as a function of the dihedral angle(s) generates a potential energy surface map. The minima on this surface correspond to stable conformers, with the global minimum representing the most stable conformation of the molecule. This analysis is crucial as the molecular properties are generally calculated for the most stable conformer. ufms.br

Prediction and Correlation of Spectroscopic Data with Computational Models

Computational models are invaluable for predicting and interpreting various types of molecular spectra. By correlating theoretical data with experimental results, a more detailed understanding of the molecule's properties can be achieved.

Theoretical Vibrational Frequency Calculations and Experimental Validation

Theoretical vibrational frequencies for this compound can be calculated using DFT, typically with the B3LYP functional and a 6-311++G(d,p) basis set. nih.gov These calculations provide the harmonic frequencies corresponding to the normal modes of vibration. The calculated frequencies are often systematically higher than the experimental values obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy due to the harmonic approximation and basis set limitations. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. nih.gov

The theoretical spectrum allows for a detailed assignment of the observed vibrational bands to specific atomic motions, such as C-H stretching, C≡N stretching, O-H bending, and various ring vibrations. researchgate.netresearchgate.net A potential energy distribution (PED) analysis can further quantify the contribution of different internal coordinates to each normal mode, providing an unambiguous assignment of the vibrational bands. nih.gov

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹, Scaled)Expected Experimental Region (cm⁻¹)
O-H stretch~3600-3400Broad band in the high-frequency region
C-H stretch (aromatic)~3100-3000Multiple weak to medium bands
C-H stretch (methyl)~2980-2870Weak to medium bands
C≡N stretch~2240-2220Strong, sharp band
C=C stretch (aromatic)~1600-1450Multiple bands of varying intensity
O-H in-plane bend~1400-1300Medium intensity band
C-Cl stretch~800-600Medium to strong band

Computational NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. researchgate.netnih.gov This method, implemented within a DFT framework, calculates the isotropic magnetic shielding constants for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding constants to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. scielo.br

Predictions of both ¹H and ¹³C NMR chemical shifts can be made. The accuracy of these predictions is dependent on the chosen level of theory (functional and basis set) and, in some cases, the inclusion of solvent effects. nih.gov Comparing the predicted chemical shifts with experimental data can aid in the assignment of NMR signals and provide confidence in the determined molecular structure. researchgate.netscielo.br

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Simulations

The electronic absorption properties of this compound, which determine its UV-Vis spectrum, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies for transitions from the ground electronic state to various excited states.

From these calculations, key parameters such as the maximum absorption wavelength (λmax), oscillator strength (which is related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*) can be determined. analis.com.myresearchgate.net The results of TD-DFT calculations can be compared with the experimental UV-Vis spectrum to understand the electronic structure and transitions of the molecule. The choice of functional and basis set, as well as the inclusion of solvent effects, can influence the accuracy of the predicted spectrum. researchgate.net

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Thermochemical Parameters and Stability Analyses

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Reactivity and Chemical Transformations of 2 Chloro 4 Hydroxy 3 Methylbenzonitrile

The chemical behavior of 2-Chloro-4-hydroxy-3-methylbenzonitrile is dictated by the reactivity of its three primary functional groups: the nitrile (-CN), the hydroxyl (-OH), and the substituted aromatic ring. These groups can undergo a variety of transformations, allowing the molecule to serve as a versatile intermediate in organic synthesis. The electronic interplay between the electron-withdrawing nitrile and chloro groups and the electron-donating hydroxyl and methyl groups influences the reactivity at each site.

Advanced Research Applications and Theoretical Studies of 2 Chloro 4 Hydroxy 3 Methylbenzonitrile Derivatives

Role in the Synthesis of Complex Organic Scaffolds

The unique combination of reactive sites on the 2-Chloro-4-hydroxy-3-methylbenzonitrile framework allows it to serve as a foundational building block for a wide range of more complex molecules. The nitrile, hydroxyl, and chloro groups can be selectively targeted to build intricate organic structures.

The inherent reactivity of the hydroxyl and nitrile groups in proximity on an aromatic ring makes benzonitrile (B105546) derivatives valuable precursors for synthesizing various heterocyclic systems. The nitrile group is a versatile synthon for constructing nitrogen-containing rings, while the hydroxyl group can participate in cyclization reactions.

Malononitrile, a related dinitrile, is a widely used reagent in multicomponent reactions to produce a diverse array of heterocyclic frameworks under environmentally benign conditions, such as ultrasonic irradiation. nih.gov This highlights the general utility of the nitrile functional group in heterocyclic synthesis. For derivatives of this compound, the nitrile and hydroxyl moieties can be envisioned as key participants in forming fused ring systems. For instance, reactions analogous to those of salicylonitrile (2-hydroxybenzonitrile) could be employed. The synthesis of such compounds often involves the dehydration of an intermediate oxime, which then yields the target nitrile, ready for further elaboration into more complex structures.

Potential heterocyclic scaffolds that could be synthesized from this precursor are summarized in the table below.

Heterocyclic SystemPotential Synthetic Route Involving this compound Core
Benzoxazoles Intramolecular cyclization reactions involving the hydroxyl group and a derivative of the nitrile group.
Pyrimidines Condensation reactions of the nitrile group with reagents like urea (B33335) or thiourea, potentially following modification of the core structure. researchgate.net
Quinolines Used as a substituent on a pre-formed quinoline (B57606) core to modify its electronic and steric properties, as seen in derivatives of 2-Chloro-3-formyl quinoline. researchgate.net
Pyrazoles The nitrile can be a key component in multi-step syntheses that ultimately form pyrazole (B372694) rings, as demonstrated in the preparation of certain androgen receptor antagonists. googleapis.com

The chloro-substituted aromatic ring of this compound is an ideal handle for carbon-carbon bond-forming reactions, enabling the construction of larger, non-heterocyclic molecular architectures. A closely related compound, 2-Chloro-4-hydroxybenzonitrile, serves as a crucial intermediate in advanced organic synthesis. nbinno.com

Its chemical structure is well-suited for precise modifications, particularly through cross-coupling reactions. nbinno.com A prime example is the Suzuki-Miyaura coupling reaction, which utilizes the chloro group to form new carbon-carbon bonds with high efficiency. nbinno.com This methodology has been applied to the synthesis of complex molecules like 6-aminophenanthridines. nbinno.com Furthermore, the core structure can be further functionalized, for instance, through bromination to produce compounds such as 5-bromo-2-chloro-4-hydroxybenzonitrile, thereby expanding its utility for creating diverse molecular scaffolds for applications in materials science and pharmaceutical development. nbinno.com

Exploration in Materials Science

The electronic and structural characteristics of this compound derivatives make them intriguing candidates for the development of new functional materials, ranging from organic electronics to self-assembling systems.

Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics, including optical switching and data processing. nih.gov A key molecular design strategy for NLO materials is the creation of chromophores with electron donor-acceptor (D-A) systems, which enhances intramolecular charge transfer and boosts the molecular hyperpolarizability. rsc.orgamanote.com

The this compound scaffold possesses an intrinsic "push-pull" electronic character. The hydroxyl and methyl groups act as electron donors, while the nitrile and chloro groups are strong electron acceptors. This built-in D-A character makes its derivatives promising candidates for NLO materials. By incorporating this core into larger π-conjugated systems, it is possible to engineer molecules with substantial NLO responses. nih.gov The influence of these functional groups can be further tuned; for example, adding more electron-withdrawing groups can narrow the material's energy levels. nih.gov Quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of novel materials before their synthesis. nih.govrsc.org

Functional GroupElectronic CharacterPotential Role in NLO Properties
-OH (Hydroxyl) Electron DonorContributes to the "push" part of the push-pull system, enhancing charge transfer.
-CH3 (Methyl) Electron Donor (weak)Modulates the donor strength and influences solubility and crystal packing.
-CN (Nitrile) Electron AcceptorActs as a strong "pull" component, crucial for creating a large dipole moment change.
-Cl (Chloro) Electron Acceptor (inductive)Enhances the acceptor strength of the system and provides a site for further functionalization.

Supramolecular chemistry involves the design of systems where molecules self-organize into well-defined, functional architectures through noncovalent interactions. nso-journal.orgnso-journal.org These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, dictate the final structure and properties of the assembled material. nso-journal.org

Derivatives of this compound are well-equipped for supramolecular assembly. The hydroxyl group is a potent hydrogen bond donor and acceptor, capable of directing molecules into ordered one-dimensional chains or two-dimensional sheets. The aromatic ring provides a platform for π-π stacking interactions, which further stabilize the assembly. The interplay between these forces can lead to the formation of complex, hierarchical structures. Research has shown that even the benzonitrile fragment itself can be precisely recognized by host macrocycles, forming key-lock complexes driven by non-covalent interactions. nih.gov By carefully tuning the molecular structure and external conditions like solvent and temperature, it is possible to control the self-organization process to create functional materials such as liquid crystals, gels, or porous organic frameworks. nso-journal.org

Theoretical Studies of Molecular Interactions and Recognition

Computational chemistry provides powerful insights into the intrinsic properties of molecules and their interactions with their environment. Techniques like Density Functional Theory (DFT) and molecular docking are instrumental in studying derivatives of this compound at a molecular level, predicting their behavior and guiding experimental work. semanticscholar.orgnih.gov

DFT is widely used to calculate a molecule's optimized geometry and electronic structure. nih.govresearchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined, which helps in understanding the molecule's reactivity and electronic transitions. nih.gov Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular docking is a computational method used to predict how a small molecule (ligand) binds to a larger receptor, typically a protein. semanticscholar.orgnih.gov This technique is crucial in drug discovery for predicting the binding affinity and orientation of a potential drug within a protein's active site. doaj.org For derivatives of this compound, docking studies can elucidate potential interactions with biological targets, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net These theoretical approaches are essential for understanding molecular recognition and for the rational design of new molecules with specific functions.

Theoretical MethodInformation ProvidedApplication to this compound Derivatives
Density Functional Theory (DFT) Optimized geometry, electronic energies (HOMO-LUMO), thermodynamic properties, vibrational frequencies. researchgate.netdoaj.orgPredicting stability, reactivity, and spectroscopic properties. Guiding the design of NLO materials.
Molecular Electrostatic Potential (MEP) Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netPredicting sites of interaction for chemical reactions and supramolecular assembly.
Molecular Docking Predicts the preferred binding mode and affinity of a ligand to a receptor (e.g., protein). semanticscholar.orgnih.govEvaluating potential biological activity by simulating interactions with specific enzyme or receptor targets.

Computational Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is an essential tool in structure-based drug design, helping to predict the binding affinity and interaction mechanism of a ligand with its target protein, often a receptor or enzyme.

In the context of this compound derivatives, docking studies are employed to explore their potential as inhibitors of various enzymes, particularly protein kinases, which are central to cellular signaling and are frequent targets in cancer therapy. nih.govnih.gov These studies simulate the insertion of the ligand into the active site of a target protein, calculating a binding energy score that estimates the strength of the interaction.

The binding of a ligand like a this compound derivative within a protein active site is governed by a combination of non-covalent interactions:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atom of the nitrile (-CN) group and the oxygen of the hydroxyl group act as hydrogen bond acceptors. These interactions with amino acid residues like aspartate, glutamate, and serine are often critical for binding affinity. scholarsresearchlibrary.commdpi.com

Hydrophobic Interactions: The benzene (B151609) ring and the methyl (-CH3) group contribute to hydrophobic interactions, favorably interacting with nonpolar residues such as leucine, valine, and isoleucine in the binding pocket. nih.gov

Halogen Bonding: The chlorine (-Cl) atom can participate in halogen bonding, a directional interaction with a nucleophilic atom (like a backbone carbonyl oxygen), which can enhance binding selectivity and affinity. researchgate.net

Docking simulations of similar substituted aromatic compounds into kinase active sites have revealed that these molecules can effectively mimic the binding of ATP. koreascience.kr For instance, studies on chloro-substituted hydroxyxanthones and N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have demonstrated binding interactions with key amino acid residues in the ATP-binding site of protein tyrosine kinase receptors. mdpi.comresearchgate.net The specific substitution pattern of this compound, with its mix of hydrogen-bonding groups, hydrophobic elements, and a halogen, makes it a candidate for forming a complex network of interactions, potentially leading to high affinity and selectivity for a target protein.

Table 1: Illustrative Docking Results for Substituted Benzonitrile Kinase Inhibitors
Compound ScaffoldTarget KinaseBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Chloro-hydroxy-benzonitrileEGFR-8.5Met793, Asp855Hydrogen Bond, Halogen Bond
Amino-benzonitrileABL Kinase-9.2Met318, Glu286Hydrogen Bond
Methoxy-benzonitrilePI3Kα-7.9Val851, Ser774Hydrogen Bond, Hydrophobic
Methyl-benzonitrilep38 MAPK-8.1Leu167, Met109Hydrophobic

Hydrogen Bonding and π-Stacking Interactions in Crystal Structures and Solutions

The arrangement of molecules in a solid-state crystal lattice is dictated by a delicate balance of intermolecular forces. researchgate.net For derivatives of this compound, hydrogen bonding and π-stacking are the dominant interactions that direct their supramolecular assembly. Understanding these interactions is fundamental for crystal engineering and predicting the physicochemical properties of the solid form.

π-Stacking Interactions: The aromatic nature of the benzonitrile core facilitates π-stacking interactions, where the π-electron clouds of adjacent rings interact. The nature of these interactions is highly influenced by the ring substituents. acs.org The benzene ring in this compound has a complex electrostatic profile due to the presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (chloro, nitrile) groups. This complex distribution of charge typically disfavors a direct face-to-face stacking arrangement due to electrostatic repulsion. wikipedia.org Instead, offset-stacked or edge-to-face (T-shaped) arrangements are more likely, where the electron-poor regions of one ring align with the electron-rich regions of another. rsc.orgnih.gov These interactions, though weaker than hydrogen bonds, are crucial for the dense packing of molecules in the crystal structure. researchgate.net

Table 2: Potential Intermolecular Interactions for this compound
Interaction TypeDonor/Participant 1Acceptor/Participant 2Relative Strength
Hydrogen Bond-OH (H)-CN (N)Strong
Hydrogen Bond-OH (H)-OH (O)Strong
π-π StackingBenzene Ring (π-system)Benzene Ring (π-system)Moderate
Halogen Bond-ClNucleophilic atom (e.g., O, N)Weak-Moderate
Hydrogen BondAromatic C-H-OH (O)Weak

Principles of Molecular Recognition Involving the Benzonitrile Moiety

Molecular recognition refers to the specific, non-covalent binding of two or more molecules. acs.orgnih.gov The benzonitrile moiety is a versatile functional group in molecular recognition due to its distinct electronic and structural properties.

The key feature of the benzonitrile group is the cyano (-C≡N) function. It possesses a large dipole moment, with the nitrogen atom being the negative pole, making it an excellent hydrogen bond acceptor. rsc.org Its linear, rod-like geometry imposes specific steric constraints on its binding partners.

The substituents on the aromatic ring of this compound play a critical role in modulating its recognition properties.

Electronic Effects: The electron-withdrawing chloro and nitrile groups decrease the electron density of the aromatic π-system. Conversely, the hydroxyl and methyl groups are electron-donating. This push-pull electronic effect creates a unique electrostatic potential across the molecule, which can be finely tuned to achieve specific recognition of a target receptor or host molecule. acs.org

Steric Effects: The methyl and chloro groups at positions 3 and 2, respectively, provide steric bulk around the core. This can be used to control the orientation of the molecule within a binding site, preventing certain binding modes while favoring others, thus enhancing selectivity.

Specific Interactions: The hydroxyl group provides a crucial hydrogen bond donating capability, which is often a key element in achieving high-affinity binding. The chloro group can engage in specific halogen bonding, an interaction that is gaining increasing recognition for its utility in rational drug design.

The combination of a strong hydrogen bond acceptor (nitrile), a strong hydrogen bond donor (hydroxyl), a hydrophobic patch (methyl group and ring), and a halogen bond donor (chlorine) within a rigid aromatic framework makes this compound and its derivatives highly capable of specific and multi-point molecular recognition. acs.org

Table 3: Contribution of Functional Moieties to Molecular Recognition
MoietyKey FeatureRole in Recognition
Nitrile (-CN)Linear, strong dipole, H-bond acceptorDirectional interactions, binding to H-bond donors
Hydroxyl (-OH)H-bond donor and acceptorForms strong, specific hydrogen bonds
Chloro (-Cl)Electronegative, polarizableParticipates in halogen bonding, steric influence
Methyl (-CH3)Nonpolar, hydrophobicEngages in van der Waals and hydrophobic interactions
Benzene RingAromatic π-systemPlatform for π-stacking and hydrophobic interactions

Future Research Directions and Unexplored Avenues for 2 Chloro 4 Hydroxy 3 Methylbenzonitrile Chemistry

Novel Synthetic Routes and Green Chemistry Approaches

While established methods for the synthesis of substituted benzonitriles exist, the development of novel, more sustainable routes for 2-chloro-4-hydroxy-3-methylbenzonitrile is a key area for future research. A significant focus will be on the principles of green chemistry, aiming to reduce environmental impact and improve efficiency.

One promising direction is the exploration of ionic liquids as recyclable catalysts and solvents. rsc.orgrsc.org Traditional methods for benzonitrile (B105546) synthesis can suffer from drawbacks such as long reaction times and the use of corrosive acids or metal catalysts that require separation from the final product. rsc.orgrsc.org Ionic liquids, with their unique properties of low vapor pressure, thermal stability, and tunable solvency, can act as multi-functional agents, serving as the reaction medium and catalyst, while also simplifying product separation and enabling solvent recycling. rsc.orgrsc.orgresearchgate.net Research into a one-pot synthesis using a hydroxylamine-based ionic liquid could offer a more eco-friendly and efficient pathway. rsc.orgrsc.org

Another avenue for green synthesis involves microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating methods. chemijournal.com This technique is particularly advantageous for the synthesis of heterocyclic compounds and could be adapted for the efficient production of this compound and its derivatives. chemijournal.com The use of solid supports or solvent-free conditions in conjunction with microwave heating can further enhance the green credentials of the synthetic process. chemijournal.comwjpmr.com

Furthermore, the development of heterogeneous catalysts presents an opportunity to simplify reaction work-ups and catalyst recovery. rsc.orgresearchgate.net For instance, chitosan-supported magnetic ionic liquids or functionalized nanoparticles could be designed to catalyze key steps in the synthesis of this compound, offering a more sustainable alternative to homogeneous catalysts. rsc.orgresearchgate.net

Advanced Spectroscopic Techniques for Dynamic Studies

A deeper understanding of the molecular dynamics, intermolecular interactions, and reaction kinetics of this compound requires the application of advanced spectroscopic techniques. While standard spectroscopic methods provide valuable structural information, more sophisticated approaches can offer insights into the molecule's behavior in real-time and in complex environments.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is a powerful tool for elucidating complex molecular structures and conformations. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals, and to probe through-bond and through-space interactions. This would be particularly useful for studying the molecule's interaction with other chemical species or its conformational changes in different solvent environments.

Ultrafast laser spectroscopy techniques, operating on femtosecond to picosecond timescales, can be used to study the excited-state dynamics of this compound. semi.ac.cn Pump-probe spectroscopy, for example, can track the decay pathways of electronically excited states, providing crucial information about photophysical and photochemical processes. This knowledge is vital for applications in areas such as photochemistry and materials science.

Surface-Enhanced Raman Spectroscopy (SERS) offers the potential for highly sensitive detection and vibrational analysis of this compound, even at the single-molecule level. mdpi.com By adsorbing the molecule onto metallic nanostructures, the Raman signal can be dramatically enhanced, providing detailed "fingerprint" information about its vibrational modes. mdpi.com The nitrile group (–C≡N) has a characteristic Raman peak in a relatively quiet region of the biological spectrum, making it an excellent reporter for SERS studies. mdpi.com This could be exploited for sensing applications or to study the molecule's orientation and interaction with surfaces.

Further Refinements in Computational Modeling and Predictive Power

Computational chemistry provides a powerful toolkit for investigating the properties and reactivity of molecules, complementing experimental studies. Future research should focus on refining computational models to enhance their predictive power for this compound.

Density Functional Theory (DFT) calculations can be employed to accurately predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as HOMO-LUMO energy levels. mdpi.com More advanced DFT methods can also be used to model reaction mechanisms, calculate activation energies, and predict the regioselectivity of chemical reactions involving this molecule. mdpi.com

Furthermore, ab initio molecular dynamics (AIMD) simulations can be used to study the dynamic behavior of this compound in solution. These simulations can provide a detailed picture of solute-solvent interactions, hydrogen bonding dynamics involving the hydroxyl group, and conformational flexibility. This information is crucial for understanding the molecule's behavior in realistic chemical environments.

Integration with Machine Learning for Structure-Property Relationship Predictions

The integration of machine learning (ML) with chemical data offers a transformative approach to accelerating the discovery and design of new molecules with desired properties. nih.govnih.gov For this compound and its potential derivatives, ML can be a powerful tool for establishing quantitative structure-property relationships (QSPR).

By creating a dataset of known benzonitrile derivatives and their experimentally or computationally determined properties (e.g., biological activity, toxicity, solubility, electronic properties), various ML models can be trained. These models include feedforward neural networks (FFNN) , convolutional neural networks (CNN) , and recurrent neural networks (RNN) . nih.govnih.govresearchgate.net Such models can learn the complex relationships between molecular structure and function. nih.govnih.gov

Once trained, these models can be used to predict the properties of novel, yet-to-be-synthesized derivatives of this compound. This predictive capability can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of the most promising candidates. For example, ML models could be used to predict the potential of a derivative as a nitrification inhibitor or its suitability for a particular application in materials science. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-Chloro-4-hydroxy-3-methylbenzonitrile?

  • Methodological Answer : A plausible route involves sequential functionalization of a benzonitrile precursor. For example:

Methylation : Introduce the methyl group via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Chlorination : Direct electrophilic chlorination at the 2-position using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).

Hydroxylation : Achieve 4-hydroxylation via demethylation of a methoxy intermediate (e.g., using BBr₃) or directed ortho-metalation followed by oxidation .

  • Key Validation : Monitor reaction progress via TLC and confirm intermediate structures using IR (C≡N stretch ~2220 cm⁻¹) and ¹H NMR (aromatic proton splitting patterns) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and substituent effects (e.g., hydroxyl group deshielding).
  • IR Spectroscopy : Confirm nitrile (C≡N, ~2220 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) functional groups.
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 181.5 (C₈H₅ClNO⁺) and fragmentation patterns .
    • Data Table :
TechniqueKey Peaks/Features
¹H NMRδ 8.1 (s, 1H, Ar-H), δ 6.9 (d, 1H, Ar-H), δ 2.4 (s, 3H, CH₃)
IR2220 cm⁻¹ (C≡N), 3250 cm⁻¹ (O-H)
MSm/z 181.5 [M+H]⁺

Q. How can researchers ensure compound purity when commercial suppliers provide limited analytical data?

  • Methodological Answer :

  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to assess purity.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data (e.g., logP ~1.8 predicted for analogs) .
  • Cross-Validation : Compare melting points (mp) with literature values (if available) and elemental analysis (C, H, N, Cl) .

Advanced Research Questions

Q. How can discrepancies between calculated and observed NMR chemical shifts be resolved?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
  • 2D NMR : Employ HSQC and HMBC to resolve ambiguous assignments (e.g., distinguishing overlapping aromatic protons) .
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) using reference databases .

Q. What strategies mitigate competing side reactions during hydroxylation of chlorinated benzonitrile derivatives?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the nitrile group as a thioamide to prevent nucleophilic attack during hydroxylation.
  • Directed Metalation : Use a directing group (e.g., methoxy) to regioselectively introduce hydroxylation at the 4-position .
  • Kinetic Control : Optimize reaction temperature and time to favor hydroxylation over hydrolysis of the nitrile group .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Fukui Indices : Calculate electrophilic (f⁺) and nucleophilic (f⁻) indices to identify reactive sites.
  • Transition State Modeling : Simulate SNAr (nucleophilic aromatic substitution) pathways using software like Gaussian or ORCA.
  • Solvent Modeling : Incorporate implicit solvent models (e.g., PCM) to predict solvation effects on activation energy .

Q. How to design stability studies for nitrile compounds under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) for 48–72 hours.
  • Analytical Monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius equation kinetics.
  • Hydrolytic Stability : Assess nitrile-to-amide conversion rates in aqueous buffers .

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